
(2-Isopropylthiazol-5-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Isopropylthiazol-5-yl)methanethiol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an isopropyl group at the 2-position and a methanethiol group at the 5-position of the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropylthiazol-5-yl)methanethiol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-1-isopropylthiazole with sodium methanethiolate can yield this compound. The reaction typically occurs in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Isopropylthiazol-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiazoline derivative.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can react with the methanethiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiazoline derivatives.
Substitution: Alkylthio derivatives.
Applications De Recherche Scientifique
(2-Isopropylthiazol-5-yl)methanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2-Isopropylthiazol-5-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylthiazole: Similar structure but with a methyl group instead of an isopropyl group.
2-Phenylthiazole: Contains a phenyl group at the 2-position.
5-Methylthiazole: Has a methyl group at the 5-position instead of a methanethiol group.
Uniqueness
(2-Isopropylthiazol-5-yl)methanethiol is unique due to the presence of both an isopropyl group and a methanethiol group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H11NS2 |
|---|---|
Poids moléculaire |
173.3 g/mol |
Nom IUPAC |
(2-propan-2-yl-1,3-thiazol-5-yl)methanethiol |
InChI |
InChI=1S/C7H11NS2/c1-5(2)7-8-3-6(4-9)10-7/h3,5,9H,4H2,1-2H3 |
Clé InChI |
LAKFXAGMWRRVCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=C(S1)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


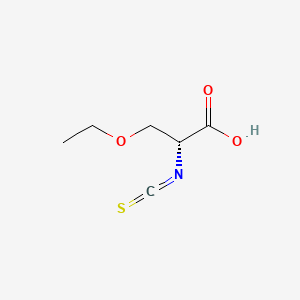
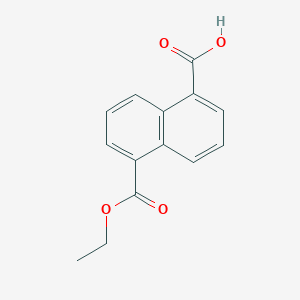
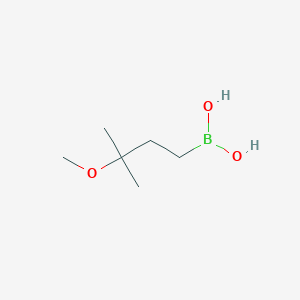
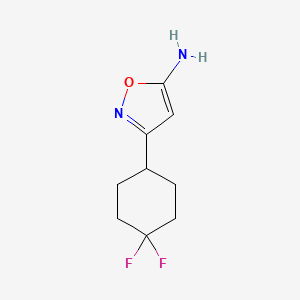
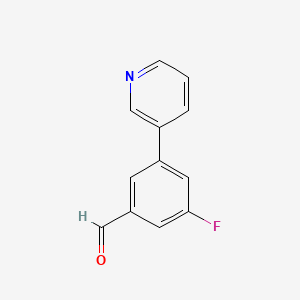
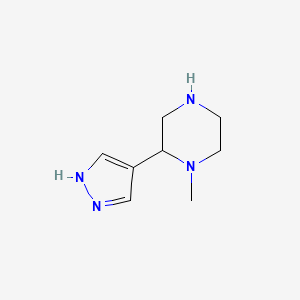

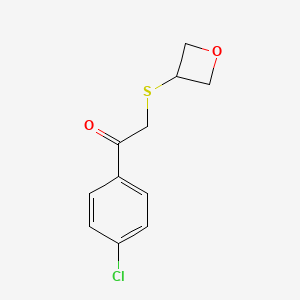
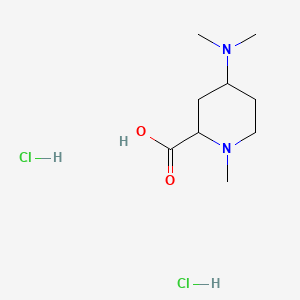
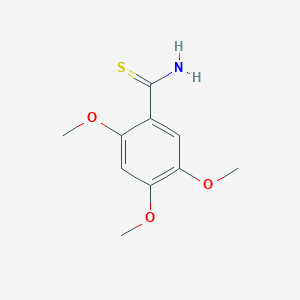
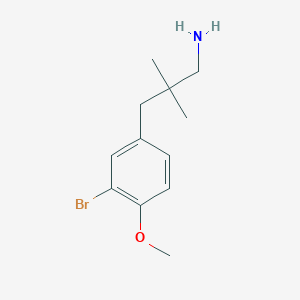
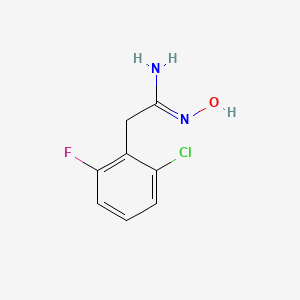
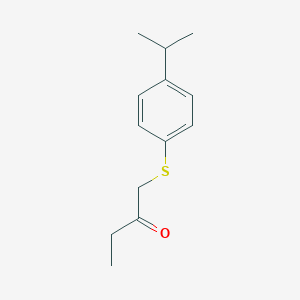
![6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13569049.png)
